molecular formula C14H16N2O4 B12357071 Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate

Cat. No.: B12357071
M. Wt: 276.29 g/mol
InChI Key: YQEAPZFVHMNJMG-MDZDMXLPSA-N
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Description

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate is an organic compound with the molecular formula C14H16N2O4 and a molecular weight of 276.29 g/mol . This compound is known for its unique chemical structure, which includes a cyano group, an ethyl ester, and a dimethoxyphenylamino group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,5-dimethoxyaniline in the presence of a base. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate involves its interaction with specific molecular targets and pathways. The cyano group and the dimethoxyphenylamino group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects .

Comparison with Similar Compounds

Ethyl 2-cyano-3-[(3,5-dimethoxyphenyl)amino]prop-2-enoate can be compared with similar compounds such as:

    Ethyl 2-cyano-3,3-diphenylacrylate: This compound has a similar cyano group but different aromatic substituents.

    Methyl 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-enoate: This compound contains a pyrazole ring instead of a dimethoxyphenyl group.

    2-cyano-3-(3-methyl-1-phenyl-1H-pyrazol-4-yl)prop-2-enamide: This compound has an amide group instead of an ester group

Properties

Molecular Formula

C14H16N2O4

Molecular Weight

276.29 g/mol

IUPAC Name

ethyl (E)-2-cyano-3-(3,5-dimethoxyanilino)prop-2-enoate

InChI

InChI=1S/C14H16N2O4/c1-4-20-14(17)10(8-15)9-16-11-5-12(18-2)7-13(6-11)19-3/h5-7,9,16H,4H2,1-3H3/b10-9+

InChI Key

YQEAPZFVHMNJMG-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)/C(=C/NC1=CC(=CC(=C1)OC)OC)/C#N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)OC)OC)C#N

Origin of Product

United States

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